N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide
Description
N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide is an organic compound characterized by a butanamide backbone substituted with a 3-phenyl group and an aromatic 2-methyl-4-nitrophenyl moiety attached to the amide nitrogen. The nitro (-NO₂) and methyl (-CH₃) groups at the 4- and 2-positions of the phenyl ring, respectively, confer unique electronic and steric properties that influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(14-6-4-3-5-7-14)11-17(20)18-16-9-8-15(19(21)22)10-13(16)2/h3-10,12H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPONXPHHCUZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide typically involves the reaction of 2-methyl-4-nitroaniline with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-methyl-4-aminophenyl-3-phenylbutanamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2-methyl-4-nitroaniline and 3-phenylbutanoic acid.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: It can serve as a probe to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The 2-methyl-4-nitrophenyl group is recurrent in bioactive compounds, suggesting its role in enhancing molecular interactions (e.g., hydrogen bonding or π-π stacking) .
- Higher yields (e.g., 90.5% for compound 5m ) are achieved when the 2-methyl-4-nitrophenyl group is coupled with rigid backbones (e.g., 2-oxoacetamide), possibly due to improved reaction efficiency or stability.
Key Observations :
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly impact solubility and stability:
- Nitro Group (Electron-Withdrawing) : Enhances binding affinity to biological targets but may reduce solubility due to increased hydrophobicity.
- Chloro vs.
- Steric Effects : The 2-methyl group in the 2-methyl-4-nitrophenyl moiety may hinder rotational freedom, favoring interactions with deep binding pockets in enzymes or receptors .
Biological Activity
N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a nitrophenyl moiety which is known to influence its reactivity and biological activity. The presence of both nitro and methyl groups can enhance its interaction with biological targets, possibly through bioreduction pathways that generate reactive intermediates capable of modulating cellular functions.
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes and Receptors : The compound can interact with specific enzymes or receptors, leading to either inhibition or activation of signaling pathways.
- Bioreduction : The nitro group can undergo bioreduction, producing reactive intermediates that may interact with cellular components, affecting cell viability and function.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific pathways affected include those related to inflammation and oxidative stress responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, suggesting its potential as an antimicrobial agent.
- Anticancer Assays : In vitro assays using cancer cell lines revealed that the compound could reduce cell viability significantly at concentrations as low as 10 µM. Further mechanistic studies showed that it induced apoptosis in treated cells, evidenced by increased levels of cleaved caspase-3.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains; MIC values indicating potency | |
| Anticancer | Induces apoptosis in cancer cell lines; significant reduction in cell viability at low concentrations | |
| Mechanism | Interaction with cellular enzymes; bioreduction of nitro group leading to reactive intermediates |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
